Zaurategrast ethyl ester

概要

説明

ザウラテグラストエチルエステルは、CDP323としても知られており、血管細胞接着分子1(VCAM-1)とα4インテグリンとの結合を阻害する、小分子プロドラッグ拮抗薬です。当初、英国のバイオ医薬品会社セルテックplcによって開発されました。 (現UCB S.A.) は、多発性硬化症やその他の潜在的な適応症の治療を目的としています . この化合物は、免疫細胞が血管から炎症を起こした組織に移行するのを防ぐ能力で知られており、免疫細胞の制御されていない移行によって引き起こされる組織の損傷を軽減します .

準備方法

合成経路と反応条件: ザウラテグラストエチルエステルの合成には、その有効成分であるCT7758の調製、それに続くエステル化によるエチルエステル誘導体の生成が含まれます。合成経路には、通常、以下の手順が含まれます。

コア構造の形成: コア構造は、臭素化、環化、アミノ化を含む一連の反応によって合成されます。

エステル化: CT7758のカルボン酸基は、適切な触媒の存在下、エタノールを用いてエステル化されてザウラテグラストエチルエステルが生成されます.

工業的製造方法: ザウラテグラストエチルエステルの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために反応条件の最適化が含まれます。主な手順には、以下が含まれます。

大規模臭素化と環化: これらの手順は、制御された温度と圧力で大型反応器で行われます。

化学反応の分析

反応の種類: ザウラテグラストエチルエステルは、以下を含むさまざまな化学反応を受けます。

加水分解: エステル基を加水分解して、対応するカルボン酸を生成することができます。

酸化と還元: この化合物は、特に臭素化とアミン官能基で、酸化と還元反応を受ける可能性があります。

一般的な試薬と条件:

加水分解: 水を加水分解用の試薬として、酸性または塩基性条件が使用されます。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤が使用されます。

主要生成物:

加水分解: 主要生成物は、CT7758のカルボン酸誘導体です。

4. 科学研究アプリケーション

ザウラテグラストエチルエステルは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: インテグリン拮抗薬とそのVCAM-1との相互作用を研究するためのモデル化合物として使用されます。

生物学: この化合物は、免疫細胞の移行と炎症のメカニズムを調査するために使用されます。

医学: ザウラテグラストエチルエステルは、多発性硬化症やその他の自己免疫疾患の治療における潜在的な治療効果について研究されています.

科学的研究の応用

Multiple Sclerosis

Zaurategrast ethyl ester has been primarily investigated for its efficacy in treating multiple sclerosis. Preclinical studies have demonstrated that it can significantly reduce disease severity in animal models by inhibiting lymphocyte migration into the central nervous system. In clinical trials, patients receiving Zaurategrast showed improved outcomes compared to those on placebo, particularly in reducing relapse rates and enhancing overall neurological function .

Rheumatoid Arthritis

Research indicates that Zaurategrast may also be effective in managing rheumatoid arthritis due to its anti-inflammatory properties. By blocking integrin-mediated adhesion of immune cells to synovial tissues, it may help alleviate joint inflammation and pain.

Inflammatory Bowel Disease

The compound is under investigation for its potential to treat inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. Its mechanism of action could help reduce the infiltration of inflammatory cells into the gut mucosa, thereby decreasing inflammation and promoting healing .

Case Study 1: Multiple Sclerosis

In a randomized controlled trial involving multiple sclerosis patients, Zaurategrast was administered at varying doses (100 mg twice daily to 2000 mg daily). Results indicated a significant reduction in total lymphocyte counts and a decrease in very late antigen-4 expression on lymphocytes, correlating with reduced disease activity markers .

Case Study 2: Rheumatoid Arthritis

A pilot study assessed the effects of Zaurategrast on rheumatoid arthritis patients over a 12-week period. Patients reported decreased joint swelling and pain scores, alongside improvements in quality of life metrics. The study highlighted the compound's potential as a novel therapeutic option for managing this chronic condition.

作用機序

ザウラテグラストエチルエステルは、α4インテグリンに結合することで作用し、VCAM-1とα4インテグリンの相互作用を阻止します。この阻害は、免疫細胞が血管から炎症を起こした組織に移行するのを阻止し、組織の損傷と炎症を軽減します。 この化合物の作用機序は、α4インテグリンを標的とするモノクローナル抗体ナタリズマブと同様です .

類似化合物:

ナタリズマブ: α4インテグリンを標的とするモノクローナル抗体であり、多発性硬化症の治療に使用されます。

ベドリズマブ: α4β7インテグリンを標的とする別のモノクローナル抗体であり、炎症性腸疾患の治療に使用されます。

フィラテグラスト: ザウラテグラストエチルエステルと同様に、α4インテグリンの小分子拮抗薬.

ユニークさ: ザウラテグラストエチルエステルは、注射を必要とするモノクローナル抗体とは異なり、経口投与が可能な小分子構造がユニークです。 さらに、そのプロドラッグの性質により、体内での活性型であるCT7758への変換が可能となり、標的を絞った治療効果が得られます .

類似化合物との比較

Natalizumab: A monoclonal antibody that targets α4-integrins and is used to treat multiple sclerosis.

Vedolizumab: Another monoclonal antibody that targets α4β7-integrins and is used to treat inflammatory bowel disease.

Firategrast: A small-molecule antagonist of α4-integrins, similar to Zaurategrast ethyl ester.

Uniqueness: this compound is unique in its small-molecule structure, which allows for oral administration, unlike monoclonal antibodies that require injection. Additionally, its prodrug nature enables it to be converted into its active form, CT7758, within the body, providing targeted therapeutic effects .

生物活性

Viquidacin, a novel compound classified as a non-quinolone inhibitor of bacterial type II topoisomerases, has garnered attention for its significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This section explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Viquidacin targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, Viquidacin disrupts the supercoiling, decatenation, and relaxation processes necessary for bacterial cell division. This mechanism positions Viquidacin as a promising candidate in the fight against antibiotic-resistant strains, including Mycobacterium tuberculosis .

Antibacterial Efficacy

Research indicates that Viquidacin exhibits potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 128 mg/L against various strains of Staphylococcus aureus and Escherichia coli . Its efficacy is particularly notable against strains resistant to conventional antibiotics, highlighting its potential role in combination therapies for serious infections .

| Bacterial Strain | MIC (mg/L) | Activity |

|---|---|---|

| Staphylococcus aureus | 2 - 128 | Effective against wildtype and mutants |

| Escherichia coli | 4 - 64 | Significant inhibition observed |

Safety Profile

Viquidacin has demonstrated a favorable safety profile compared to traditional fluoroquinolones, with reduced cardiotoxicity. This characteristic is crucial for its development as a therapeutic agent, especially for patients with pre-existing cardiovascular conditions .

Structural Characteristics

The structural uniqueness of Viquidacin contributes to its biological activity. It possesses a naphthyridine moiety that is integral to its function as an inhibitor of bacterial topoisomerases. Molecular docking studies have revealed that Viquidacin forms critical hydrogen bonds and hydrophobic interactions with the active sites of DNA gyrase and topoisomerase IV, enhancing its binding affinity and specificity .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the inhibitory potency of Viquidacin against bacterial type II topoisomerases. The results indicated that Viquidacin effectively inhibited both DNA gyrase and topoisomerase IV sourced from S. aureus and E. coli , demonstrating selectivity over human topoisomerase IIα .

- Combination Therapy Potential : Ongoing research is exploring the use of Viquidacin in combination with other antibiotics to enhance therapeutic outcomes in multidrug-resistant infections. Its unique mechanism may provide synergistic effects when paired with existing treatments .

- Safety Evaluations : Clinical safety assessments have shown minimal off-target effects, suggesting a favorable pharmacological profile that warrants further clinical trials for broader applications in infectious disease management .

Biological Activity of Zaurategrast Ethyl Ester

This compound (CDP323) is an ethyl ester prodrug of CT7758, recognized for its potent antagonistic effects on integrin alpha4-beta1 (α4β1), also known as very late antigen 4 (VLA-4). This section discusses its biological activity, mechanisms, and clinical implications based on comprehensive research findings.

As an integrin antagonist, this compound inhibits the binding of α4β1 integrin to its ligands, thereby modulating immune cell trafficking. This action is particularly relevant in the context of autoimmune diseases such as multiple sclerosis (MS), where aberrant lymphocyte migration contributes to pathogenesis .

Clinical Research Findings

Zaurategrast was evaluated in phase II clinical trials for MS treatment but was discontinued due to insufficient efficacy data. Nevertheless, significant findings from these trials include:

- Dosing Regimens : Patients were randomized to receive varying doses (100 mg bid to 2000 mg daily). The highest doses induced notable increases in total lymphocyte counts while suppressing VCAM-1 binding by reducing unbound VLA-4 expression on lymphocytes .

| Dosage Regimen | Total Lymphocyte Count Increase | VCAM-1 Binding Suppression |

|---|---|---|

| 100 mg bid | Moderate | Reduced |

| 1000 mg qd | Significant | Significant |

| 2000 mg bid | High | High |

Safety Profile

The safety profile of Zaurategrast was generally acceptable during clinical trials; however, the discontinuation was primarily due to inadequate efficacy rather than safety concerns. This aspect remains crucial for future developments or alternative uses of the compound .

Future Directions

Despite the discontinuation in MS treatment development, Zaurategrast's mechanism suggests potential applications in other conditions characterized by excessive immune activation or inflammation. Further research may explore these avenues to repurpose the compound effectively .

特性

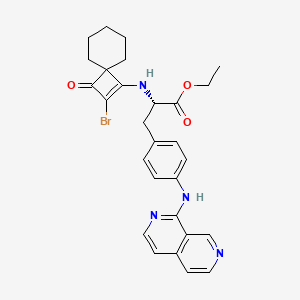

IUPAC Name |

ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYAXXZCQKMTMO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196546 | |

| Record name | UCB-1184197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CDP323 is believed to stop immune cells from migrating from blood vessels walls to reach other tissues, including tissues in the central nervous system, where they can cause encephalomyelitis (or inflammation of the white matter in the brain and spinal cord). This inhibition of cell migration prevents immunogenic reactions that lead to tissue damage, which is often a consequence of uncontrolled cell migration. | |

| Record name | CDP323 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

455264-30-9 | |

| Record name | UCB-1184197 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB-1184197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UCB-1184197 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A54BAZ0YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。